Home > Products > Screening Compounds P92361 > Dimiracetam, (R)-
Dimiracetam, (R)- - 151062-30-5

Dimiracetam, (R)-

Catalog Number: EVT-8734349
CAS Number: 151062-30-5
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dimiracetam is classified as a nootropic agent, which refers to substances that may enhance cognitive function, particularly executive functions, memory, creativity, or motivation in healthy individuals. It is also categorized under the broader class of racetams, which are characterized by their pyrrolidine structure and have been studied for their effects on neurotransmission and neuroprotection.

Synthesis Analysis

Methods and Technical Details

The detailed steps include:

  1. Dissolving glycinamide hydrochloride in water.
  2. Adjusting the pH to around 9.5.
  3. Adding isobutyl 4-oxobutanoate.
  4. Heating the mixture at temperatures between 30°C to 90°C for optimal reaction time (typically around 4 hours).
  5. Isolating dimiracetam through extraction and recrystallization processes, achieving high purity (>99.5%) after further purification steps .
Molecular Structure Analysis

Structure and Data

Dimiracetam has a complex molecular structure characterized by its bicyclic framework. The chemical formula for dimiracetam is C9H16N2O2C_9H_{16}N_2O_2, and its IUPAC name is (R)-N-(2,6-dimethylphenyl)-2-(4-oxobutanoyl)glycine.

Key structural features include:

  • A pyrrolidine ring.
  • A carbonyl group that plays a critical role in its pharmacological activity.
  • A methyl group that contributes to its lipophilicity.

The melting point of pure dimiracetam is reported to be approximately 154°C .

Chemical Reactions Analysis

Reactions and Technical Details

Dimiracetam undergoes various chemical reactions typical of amides and esters. The primary reaction involved in its synthesis is a condensation reaction where an ester reacts with an amine (glycinamide) to form an amide bond.

In laboratory settings, dimiracetam can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of glycine derivatives and other byproducts. The stability of dimiracetam under different pH conditions has been studied to understand its degradation pathways and optimize storage conditions .

Mechanism of Action

Process and Data

Dimiracetam exerts its effects primarily through modulation of neurotransmitter systems, particularly enhancing the release of acetylcholine and influencing glutamatergic transmission. It has been shown to increase synaptic plasticity by enhancing the release of neurotransmitters such as D-aspartate in neuronal cultures when exposed to NMDA receptor agonists .

The compound's mechanism involves:

  • Interaction with AMPA receptors, leading to enhanced synaptic transmission.
  • Modulation of calcium ion influx through NMDA receptors, which is crucial for long-term potentiation.

These actions contribute to its potential cognitive-enhancing effects observed in various preclinical studies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dimiracetam exhibits several notable physical properties:

  • Appearance: White crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but less soluble in water.
  • Stability: Stable under normal conditions but sensitive to extreme pH levels.

Chemical properties include:

  • pKa: The compound has specific pKa values that influence its ionization state at physiological pH.
  • LogP: Dimiracetam's lipophilicity is indicated by its LogP value, which affects its absorption and distribution in biological systems .
Applications

Scientific Uses

Dimiracetam has been explored for various applications in scientific research:

  • Cognitive Enhancement: Investigated for use in conditions like Alzheimer's disease and other forms of dementia due to its neuroprotective properties.
  • Neuropathic Pain Relief: Recent studies have shown promising results for dimiracetam derivatives in alleviating neuropathic pain without significant side effects .
  • Neuroprotection: Its ability to enhance synaptic plasticity makes it a candidate for protecting neurons against excitotoxicity associated with neurodegenerative diseases.
Introduction to (R)-Dimiracetam in the Context of Racetam Pharmacology

Historical Development of Racetam Derivatives as Nootropic Agents

The racetam pharmacophore, characterized by a 2-pyrrolidinone nucleus, emerged in the 1960s with piracetam as the prototypical compound designed as a γ-aminobutyric acid (GABA) analog. Early research focused on cognitive enhancement in age-related and pathological cognitive decline. Piracetam and subsequent analogs (e.g., aniracetam, oxiracetam, pramiracetam) were classified as nootropics, defined by their ability to enhance learning, memory consolidation, and neuronal resistance to injury without significant sedative or stimulatory effects [4] [6]. Initial mechanisms centered on modulation of central neurotransmission, particularly cholinergic and glutamatergic systems. Aniracetam, for instance, was identified as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-type glutamate receptors, slowing receptor desensitization and facilitating synaptic plasticity [5] [8]. However, clinical trials yielded inconsistent results for cognitive enhancement in dementia, leading to diminished interest in this application by the late 20th century [1] [4]. Levetiracetam, a structural analog of piracetam, diverged from the nootropic path by demonstrating potent anticonvulsant properties linked to synaptic vesicle glycoprotein 2A (SV2A) binding, establishing a precedent for novel therapeutic applications within the racetam class [10].

Table 1: Key Racetam Derivatives and Initial Primary Indications

CompoundYear IntroducedPrimary Initial IndicationProposed Primary Mechanism
Piracetam1960sCognitive EnhancementMembrane fluidity modulation
Aniracetam1970sCognitive DisordersAMPA receptor positive modulation
Oxiracetam1980sSenile Cognitive ImpairmentCholinergic/Glutamatergic modulation
Levetiracetam1990sEpilepsy (Anticonvulsant)Synaptic vesicle protein SV2A binding
Nefiracetam1990sCognitive EnhancementNicotinic acetylcholine receptor modulation

Shift from Cognitive Enhancement to Neuropathic Pain Applications

The therapeutic refocusing of racetams from cognition to pain stemmed from serendipitous findings and targeted pharmacological investigations. Levetiracetam showed preliminary evidence of utility in headache disorders and neuropathic pain, though results were inconsistent [1] [3]. A pivotal discovery came with nefiracetam, which demonstrated significant anti-hyperalgesic and anti-allodynic effects in murine models of tactile and thermal hyperalgesia, suggesting that structural modifications could unlock potent antinociceptive properties within the racetam class [1] [3]. This prompted systematic efforts to synthesize novel 2-pyrrolidinone derivatives specifically screened for efficacy in neuropathic pain models. Dimiracetam, a bicyclic rigid analog of piracetam synthesized in the 1990s, initially showed cognition-enhancing and antidepressant-like effects in preclinical models [3] [9]. However, high-dose studies revealed a broad-spectrum anti-hyperalgesic and anti-allodynic profile across diverse rodent models of neuropathic pain, including those induced by chemotherapeutic agents (oxaliplatin, paclitaxel, vincristine), antiretrovirals (ddC), nerve trauma (chronic constriction injury - CCI), and osteoarthritis (monosodium iodoacetate - MIA) [1] [3] [7]. Crucially, dimiracetam lacked the GABA-mimetic activity initially hypothesized for racetams and instead modulated glutamatergic neurotransmission, particularly N-methyl-D-aspartate (NMDA) receptor function, in the spinal cord [1] [3]. This established dimiracetam as a lead compound for neuropathic pain, distinct from earlier nootropic applications.

Rationale for Enantiomeric Optimization in Racetam-Based Therapeutics

Dimiracetam, like many early racetams, was developed and tested as a racemic mixture (1:1 ratio of (R)- and (S)-enantiomers). However, enantiomers often exhibit distinct pharmacological profiles due to differential interactions with chiral biological targets. The rationale for isolating and optimizing the (R)-enantiomer of dimiracetam arose from several key observations:

  • Superior Target Engagement: In vitro studies using rat spinal cord synaptosomes demonstrated that racemic dimiracetam potently inhibited NMDA/glycine-induced glutamate release, a key mechanism in central sensitization and neuropathic pain maintenance. When the enantiomers were separated and tested individually, (R)-dimiracetam exhibited significantly greater potency (approximately 5-fold) in this assay compared to the (S)-enantiomer. Surprisingly, the racemate was more potent than either enantiomer alone, suggesting a potential synergistic interaction [3] [9].
  • Enhanced In Vivo Efficacy: In vivo studies confirmed enantiomeric differences. Acute oral administration of (R)-dimiracetam showed greater efficacy than (S)-dimiracetam in reversing hyperalgesia in the rat MIA model of osteoarthritic pain. However, the racemate again demonstrated superior overall efficacy [3].
  • Discovery of Synergistic Non-Racemic Mixtures: The unexpected superiority of the racemate over individual enantiomers prompted investigation into non-racemic mixtures. Systematic screening revealed that a 3:1 ratio of (R)- to (S)-dimiracetam (designated MP-101) exhibited dramatically enhanced potency (picomolar IC50) in inhibiting NMDA-induced glutamate release in synaptosomes, far exceeding the racemate. In the chronic oxaliplatin-induced neuropathy model, MP-101 not only showed significantly improved anti-neuropathic effects compared to the racemate but also exhibited prolonged efficacy lasting one week post-treatment cessation. MP-101 also outperformed racemic dimiracetam in models relevant to cognition and depression, suggesting broader therapeutic potential [3] [9].
  • Addressing Limitations of Existing Therapies: The drive for enantiomeric optimization was fueled by the significant limitations of first-line neuropathic pain treatments (e.g., amitriptyline, duloxetine, pregabalin, gabapentin), including incomplete efficacy, tolerance development, and side effects [3] [7]. The unique mechanism of dimiracetam enantiomers (NMDA receptor modulation without direct channel block) and prolonged efficacy profile offered a promising alternative approach.

Properties

CAS Number

151062-30-5

Product Name

Dimiracetam, (R)-

IUPAC Name

(7aR)-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C6H8N2O2/c9-5-3-8-4(7-5)1-2-6(8)10/h4H,1-3H2,(H,7,9)/t4-/m1/s1

InChI Key

XTXXOHPHLNROBN-SCSAIBSYSA-N

Canonical SMILES

C1CC(=O)N2C1NC(=O)C2

Isomeric SMILES

C1CC(=O)N2[C@H]1NC(=O)C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.